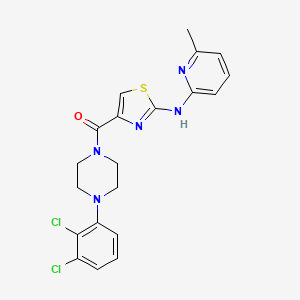
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The dichlorophenyl group suggests the presence of a phenyl ring substituted with two chlorine atoms. The compound also contains a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and thiazole rings would add cyclic structure to the molecule, and the dichlorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound belongs to a class of molecules that have been synthesized and characterized through various chemical and spectral techniques. Researchers have developed novel compounds by modifying the structural components, including the benzothiazole and pyridine moieties, aiming to explore their antimicrobial, anticancer, and other biological activities. For instance, the synthesis process often involves the condensation of specific acid chlorides with piperazine derivatives, followed by detailed structural elucidation using spectral methods such as IR, NMR, and mass spectrometry (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally related to "(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone". These compounds have been tested against a range of bacterial and fungal strains, demonstrating variable and modest activity. The in vitro screening of synthesized compounds for antimicrobial activity is a crucial step in identifying potential therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Antituberculosis Studies
Compounds with a similar structure have been synthesized and evaluated for their potential anticancer and antituberculosis activities. These studies involve in vitro screening against specific cancer cell lines and Mycobacterium tuberculosis to assess their efficacy. The determination of cytotoxicity against normal cell lines is also crucial to evaluate the safety profile of these compounds. For example, novel pyrazole derivatives have shown significant anticancer activity, highlighting the therapeutic potential of these molecules (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in understanding the interaction of these compounds with biological targets. These computational techniques aid in predicting the binding affinity and activity of compounds, providing insights into their mechanism of action. The synthesis and characterization of related compounds, followed by docking studies, help in elucidating their antibacterial activity, offering a foundation for further optimization (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5OS/c1-13-4-2-7-17(23-13)25-20-24-15(12-29-20)19(28)27-10-8-26(9-11-27)16-6-3-5-14(21)18(16)22/h2-7,12H,8-11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUGOPRMTYBVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
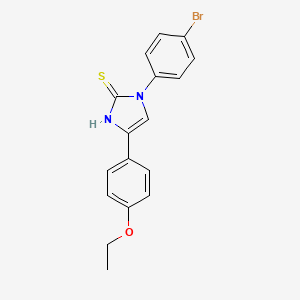
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)
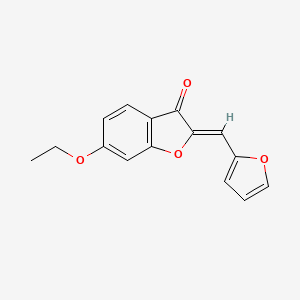
![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)

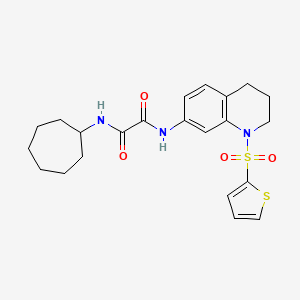
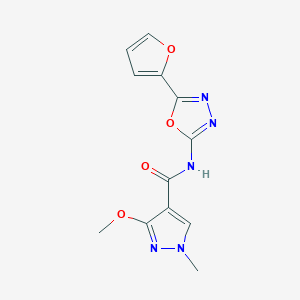

![3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2813095.png)
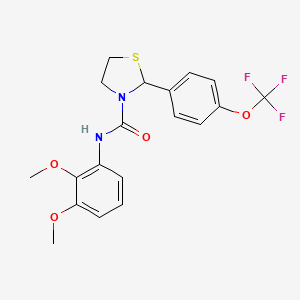

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
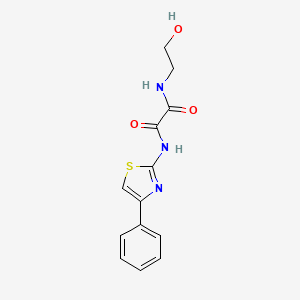
![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)
